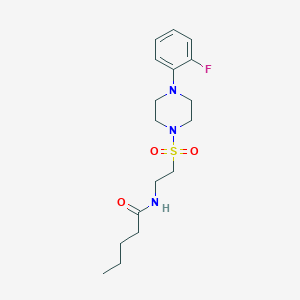

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is a chemical compound with the molecular formula C21H26FN3O . It has an average mass of 355.449 Da and a monoisotopic mass of 355.205994 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a sulfonyl group, and a fluorophenyl group . The exact arrangement of these groups in the molecule would be determined by the specifics of the synthesis process.Mechanism of Action

Target of Action

The primary target of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . This interaction results in a reduction of the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides, which are essential for the salvage pathways for the biosynthesis of nucleotides . This can have downstream effects on various biochemical processes that rely on nucleotide synthesis, including DNA replication and repair, RNA transcription, and ATP production.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to a decrease in nucleoside transport. This can affect various cellular processes that rely on nucleotide synthesis . The specific molecular and cellular effects would depend on the cell type and the extent of ENT inhibition.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the activity of ENTs . .

Advantages and Limitations for Lab Experiments

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits potent biological activity, making it a valuable tool for studying various disease processes. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases such as cardiovascular disease and autoimmune disorders. Furthermore, the development of novel drug delivery systems for this compound could enhance its efficacy and reduce its toxicity. Overall, the study of this compound holds great promise for the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide involves the reaction of 4-(2-fluorophenyl)piperazine with 2-bromoethylsulfonyl pentanamide in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. Scientific research has shown that this compound exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes. In addition, this compound has been studied for its neuroprotective effects and has shown promising results in animal models of neurological disorders.

properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O3S/c1-2-3-8-17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-4-6-15(16)18/h4-7H,2-3,8-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGJXFYEWFNDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2903348.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)

![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)

![2-(8-isopropyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2903354.png)

![3-(2-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2903355.png)

![2-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B2903357.png)

![1-(Diaminomethylidene)-2-[2-(2-methylphenyl)ethyl]guanidine;dihydrochloride](/img/structure/B2903360.png)

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2903363.png)